molecular formula C10H18N2 B2635547 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine CAS No. 1000504-85-7

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine

Cat. No.: B2635547
CAS No.: 1000504-85-7
M. Wt: 166.268
InChI Key: RXTUGOCSYFTTIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-trimethylpyrrole: A precursor in the synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine.

    3-(1H-pyrrol-3-yl)propan-1-amine: A similar compound lacking the methyl groups on the pyrrole ring.

    3-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine: A related compound with different methyl substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the pyrrole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(1,2,5-trimethylpyrrol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-8-7-10(5-4-6-11)9(2)12(8)3/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUGOCSYFTTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000504-85-7
Record name 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine
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